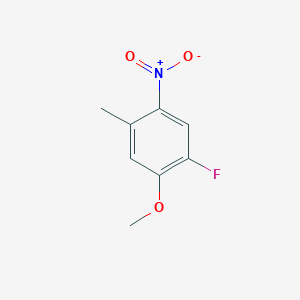
1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene is an organic compound with the molecular formula C8H8FNO3 and a molecular weight of 185.15 g/mol It is a derivative of benzene, characterized by the presence of fluoro, methoxy, methyl, and nitro functional groups
准备方法
The synthesis of 1-fluoro-2-methoxy-4-methyl-5-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Methylation: The addition of a methyl group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to achieve the desired product.
化学反应分析
1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism by which 1-fluoro-2-methoxy-4-methyl-5-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group, in particular, plays a crucial role in its reactivity, influencing the compound’s electrophilic and nucleophilic properties . The pathways involved in its mechanism of action are complex and depend on the specific application and context of use.
相似化合物的比较
1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene can be compared with other similar compounds, such as:
- 1-Fluoro-4-methoxy-2-nitrobenzene
- 2-Fluoro-5-methoxybenzaldehyde
- 5-Fluoro-2-methoxyaniline
- 4-Fluoro-1-methoxy-2-nitrobenzene
These compounds share similar functional groups but differ in their specific arrangements and properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
生物活性
The presence of functional groups in 1-fluoro-2-methoxy-4-methyl-5-nitrobenzene significantly influences its chemical reactivity and biological interactions. The nitro group is particularly noteworthy due to its potential to participate in redox reactions and influence the compound's electrophilic nature.
Biological Activity Overview
Research indicates that derivatives of this compound may exhibit biological activity, especially within medicinal chemistry contexts. The nitro group is known for imparting antimicrobial and anticancer properties in similar nitroaromatic compounds, suggesting that this compound could also possess significant pharmacological effects.
The mechanism by which this compound exerts its biological effects likely involves interactions with various molecular targets such as enzymes and receptors. The nitro group's reactivity may facilitate these interactions, influencing the compound's electrophilic and nucleophilic properties.
Case Studies and Research Findings
While specific studies on this compound are scarce, insights can be gleaned from related compounds:
- Antimicrobial Activity : Similar nitroaromatic compounds have demonstrated antimicrobial properties. For instance, studies have shown that nitro-substituted benzene derivatives exhibit significant inhibition against various bacterial strains.
- Anticancer Potential : Research has indicated that compounds with nitro groups can inhibit cancer cell proliferation. For example, derivatives exhibiting similar structural motifs have been evaluated for their ability to induce apoptosis in cancer cells .
- Pharmaceutical Applications : The compound's derivatives are being explored as potential pharmaceutical intermediates due to their unique structural features that may enhance drug design .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions optimized for yield and purity. Applications extend beyond medicinal chemistry into industries such as agrochemicals and materials science, where its unique chemical properties can be harnessed.
属性
IUPAC Name |
1-fluoro-2-methoxy-4-methyl-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-5-3-8(13-2)6(9)4-7(5)10(11)12/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKWCMGHWIOMRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














